molecular formula C9H8Cl2N4 B1434326 2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine CAS No. 1955514-37-0

2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine

Cat. No.: B1434326
CAS No.: 1955514-37-0
M. Wt: 243.09 g/mol
InChI Key: NBIBYXNTKAPJJA-UHFFFAOYSA-N
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Description

2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine typically involves the reaction of 2-chloro-4-methylpyridine with 4-(chloromethyl)-1H-1,2,3-triazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The triazole ring can participate in redox reactions under appropriate conditions.

    Coupling reactions: The compound can be used in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents like ethanol or DMF.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while coupling reactions would produce biaryl or alkene derivatives.

Scientific Research Applications

2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.

    Materials science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.

    Chemical biology: It can be used as a probe to study biological processes or as a ligand in the development of new catalysts.

Mechanism of Action

The mechanism of action of 2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can participate in hydrogen bonding or π-π interactions, which can enhance binding affinity to the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-methylpyridine
  • 4-(chloromethyl)-1H-1,2,3-triazole
  • 2-chloro-4-(trifluoromethyl)pyridine

Uniqueness

2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is unique due to the combination of the pyridine and triazole rings, which can confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-4-[[4-(chloromethyl)triazol-1-yl]methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4/c10-4-8-6-15(14-13-8)5-7-1-2-12-9(11)3-7/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIBYXNTKAPJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN2C=C(N=N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine
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2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine
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2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine
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2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine
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2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine
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2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine

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